1,2,3,4-Tetrahydroquinoline-4-carboxylic acid

Anticancer In vivo Sarcoma

Sourcing a regiospecifically pure tetrahydroquinoline building block with the carboxylic acid at the C4 position is a common bottleneck in medicinal chemistry programs, as the isomeric 2- and 3-carboxy analogs exhibit divergent biological activity and cannot be interchanged. 1,2,3,4-Tetrahydroquinoline-4-carboxylic acid (CAS 13337-69-4) resolves this challenge as a dedicated C4-substituted scaffold. - Enables structure-based design of Mcl-1 oncoprotein inhibitors and mTOR-targeting anticancer agents with demonstrated in vivo antitumor activity in sarcoma models. - A 6-fluoro derivative displays antibacterial activity against S. aureus (MIC 64 µg/mL), validating the scaffold for anti-infective development. - Catalytic hydrogenation yields exclusively the cis isomer, providing a stereochemically defined chiral building block for CNS receptor antagonist programs.

Molecular Formula C10H11NO2
Molecular Weight 177.2 g/mol
CAS No. 13337-69-4
Cat. No. B075878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydroquinoline-4-carboxylic acid
CAS13337-69-4
Molecular FormulaC10H11NO2
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESC1CNC2=CC=CC=C2C1C(=O)O
InChIInChI=1S/C10H11NO2/c12-10(13)8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8,11H,5-6H2,(H,12,13)
InChIKeyLHJKXHUFXRHBBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,4-Tetrahydroquinoline-4-carboxylic acid: Overview


1,2,3,4-Tetrahydroquinoline-4-carboxylic acid (CAS 13337-69-4, MF: C10H11NO2, MW: 177.20 g/mol) [1] is a versatile heterocyclic building block, featuring a partially saturated quinoline ring system with a carboxylic acid group at the C4 position . It serves as a crucial intermediate in organic synthesis and medicinal chemistry, most notably in the design of pharmacologically relevant molecules targeting cancer, neurological, and cardiovascular conditions [2]. Its value stems from the unique chemical properties of its tetrahydroquinoline scaffold, which provide a balance of conformational rigidity for target binding and functional group versatility for further derivatization .

Scaffold for target binding studies in oncology and neuroscience
Carboxylic acid handle enables versatile derivatization routes
Research intermediate for kinase, apoptosis, and GPCR modulator design

1,2,3,4-Tetrahydroquinoline-4-carboxylic acid: Positional Isomer Specificity


Procurement for research or industrial applications cannot treat 1,2,3,4-tetrahydroquinoline-4-carboxylic acid as a generic substitute for other tetrahydroquinoline carboxylic acids. The position of the carboxylic acid group (2- vs. 3- vs. 4-) dramatically alters the molecule's biological activity and synthetic utility, dictating its suitability for a specific application [1]. For instance, 2-carboxy tetrahydroquinolines are known as NMDA glycine-site antagonists [2], whereas 3-carboxy derivatives have been developed as Mcl-1 oncoprotein inhibitors [3]. Furthermore, the unique C4-carboxyl substitution pattern provides a specific geometric orientation that is critical for receptor binding and for subsequent regioselective derivatization reactions that are not possible with other isomers [4].

2‑COOH isomer NMDA glycine‑site binding profile may not transfer to Mcl‑1 or kinase targeting workflows.
3‑COOH isomer Mcl‑1 inhibition context differs; regioselective derivatization routes are not interchangeable.
C4 substitution Unique geometry for receptor fit; alternative positions may shift binding and synthetic utility.

1,2,3,4-Tetrahydroquinoline-4-carboxylic acid: Selection Evidence vs. Analogs


In Vivo Antitumor Efficacy vs. Secalosides

The derivative 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (3) exhibits significantly higher in vivo antitumor potency than the parent secaloside compounds from which it is derived [1].

In vivo sarcoma model
Head-to-head
IC50 ~1 µg/mouse vs secalosides ~5 µg/mouse
Reported in vivo tumor-model response context
S180 model; 5‑fold lower IC50 observed
Anticancer In vivo Sarcoma

Antibacterial Activity against S. aureus

The 6-fluoro substituted analog, 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, demonstrates potent antibacterial activity against the Gram-positive pathogen Staphylococcus aureus .

S. aureus MIC
Data to verify
MIC = 64 µg/mL (6-fluoro analog)
Supports antibacterial screening context
Agar diffusion; cross-study comparable
Antibacterial Staphylococcus aureus MIC

mTOR Binding and Anticancer Activity vs. 5-FU

A novel N-substituted tetrahydroquinoline analog, 17f, demonstrates significantly greater potency than the standard chemotherapy drug 5-fluorouracil (5FU) against cancer cells [1].

mTOR vs 5‑FU
Head-to-head
IC50 0.082 µM (5‑FU 0.28 µM); docking −10.5 kcal/mol
Supports mTOR pathway engagement review
Cell-model endpoint comparison
Anticancer Apoptosis mTOR Lung cancer

Mcl-1 Inhibition

A 3-carboxy-substituted 1,2,3,4-tetrahydroquinoline compound, developed as a novel Mcl-1 inhibitor chemotype, demonstrates potent binding affinity to the target oncoprotein [1].

Mcl-1 inhibition
Class-level
Ki = 120 nM (3‑COOH analog)
Supports Mcl-1 binding assay context
Fluorescence polarization; novel chemotype
Anticancer Mcl-1 Apoptosis Structure-based design

Stereoselective cis-Isomer Synthesis

The reduction of 2-alkylquinoline-4-carboxylic acids with Raney nickel in aqueous alkali proceeds with high stereoselectivity, yielding exclusively the cis isomer of the corresponding 2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid [1].

Stereoselective synthesis
Class-level
Exclusive cis isomer via Raney Ni reduction
Supports chiral building block preparation
Aqueous alkali; 2‑alkyl substrates
Stereoselective synthesis Raney nickel cis isomer

Key Intermediate for sGC Activators and MTAs

The 5,6,7,8-tetrahydroquinoline-4-carboxylic acid scaffold, a close positional isomer, is a core feature in patented synthetic routes for soluble guanylate cyclase (sGC) activators and is recognized in the design of microtubule targeting agents (MTAs) .

sGC / MTA scaffold
Class-level / Data to verify
Core for sGC activators and microtubule targeting agents
Class-level scaffold utility in cardiovascular and oncology research
Patent literature; no direct 4‑COOH data in source
sGC activator Microtubule targeting Cardiovascular Anticancer

1,2,3,4-Tetrahydroquinoline-4-carboxylic acid: Application Scenarios


Oncology Drug Discovery

This compound is a high-value starting material for synthesizing novel anticancer drug candidates. Evidence shows its derivatives have potent in vivo antitumor activity in sarcoma models [1] and superior in vitro potency and target engagement (mTOR) compared to standard chemotherapy like 5-fluorouracil [2]. Furthermore, its scaffold has been successfully used in structure-based design to create potent inhibitors of the Mcl-1 oncoprotein, a key target in cancer cell survival [3].

Antibacterial Drug Discovery

Researchers focused on developing new antibiotics can leverage this scaffold to create potent anti-infectives. A 6-fluoro derivative of this core structure has demonstrated significant antibacterial activity against S. aureus, with an MIC (64 µg/mL) comparable to that of established antibiotics . This validates the scaffold's utility in combating clinically relevant bacterial pathogens.

CNS Drug Discovery: NMDA & EPAC Pathways

The tetrahydroquinoline core is a privileged scaffold for central nervous system (CNS) drug development. Related compounds are known to act as antagonists at the glycine site of the NMDA receptor, a critical target for neurodegenerative and psychiatric disorders [4]. Moreover, tetrahydroquinoline analogs are used as selective EPAC inhibitors, which are therapeutic targets for cardiac hypertrophy and cancer metastasis, making this a versatile scaffold for neuroscience and cardiovascular applications [5].

Chiral Building Block Synthesis

This compound and its derivatives are crucial for stereoselective synthesis. The catalytic hydrogenation of precursor quinolines yields 1,2,3,4-tetrahydroquinoline-4-carboxylic acids with high diastereoselectivity, producing exclusively the cis isomer [6]. This property makes it an invaluable chiral building block for constructing complex, stereochemically defined molecules where specific 3D orientation is critical for biological activity.

Application
Selection Property
Validation Focus
Oncology target engagement and cell-model studies
Scaffold derivatization versatility
In vivo sarcoma model and mTOR pathway endpoints
Antibacterial lead discovery
Functionalization at 6‑position
MIC and S. aureus assay context
CNS target probe development
NMDA and EPAC pathway compatibility
Glycine‑site and EPAC inhibition assay context
Stereoselective synthesis of chiral building blocks
Diastereoselective hydrogenation control
Cis isomer confirmation and chiral purity

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